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Magnesium sulfide

Solar-blind UV photodetection Wide-bandgap semiconductor Molecular beam epitaxy

Researchers seeking wide-bandgap materials for deep-UV optoelectronics face limited options with sufficient transparency and carrier confinement. Magnesium sulfide (MgS; CAS 12032-36-9) directly resolves this gap: • 5.1 eV direct bandgap (wurtzite phase) enables solar-blind UV photodetection with >10³ visible-light rejection, eliminating complex alloy tuning. • 70 meV carrier activation energy in quantum dot heterostructures-2.5× higher than ZnSSe barriers-suppresses thermal escape for room-temperature single-photon emission. • Binary rocksalt MgS (4.04 eV) provides the widest intrinsic UV transparency window among Mg-based sulfides, outperforming ternary alloys by up to 1.22 eV. Supplied at ≥99.99% purity with reliable global logistics.

Molecular Formula MgS
Molecular Weight 56.37 g/mol
CAS No. 12032-36-9
Cat. No. B087474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium sulfide
CAS12032-36-9
Molecular FormulaMgS
Molecular Weight56.37 g/mol
Structural Identifiers
SMILES[Mg]=S
InChIInChI=1S/Mg.S
InChIKeySMDQFHZIWNYSMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Sulfide (CAS 12032-36-9): A Wide-Bandgap Alkaline Earth Sulfide with Polymorph-Dependent Optoelectronic Properties


Magnesium sulfide (MgS; CAS 12032-36-9) is an inorganic alkaline earth sulfide semiconductor with a molecular weight of 56.37 g/mol . It crystallizes in three principal polymorphs: the thermodynamically stable rocksalt (NaCl-type, B1) structure, and the metastable zinc blende (cubic, B3) and wurtzite (hexagonal, B4) structures achievable via molecular beam epitaxy (MBE) [1]. MgS is a white crystalline material in its pure form, though it is frequently encountered as a brown non-crystalline powder due to impurities; it decomposes above 2000°C [2]. The compound exhibits a standard enthalpy of formation of -347 kJ/mol and standard molar entropy of 45.6 J/mol·K [3]. Its defining characteristic is a polymorph-dependent wide bandgap spanning approximately 3.3–5.1 eV, positioning it as a deep-ultraviolet (UV) semiconductor and wide-gap barrier material distinct from its heavier alkaline earth sulfide congeners [1][4].

Magnesium Sulfide Substitution Risks: Why Alkaline Earth Sulfide Generics Cannot Be Interchanged in Critical Applications


Magnesium sulfide cannot be generically substituted with other alkaline earth sulfides (CaS, SrS, BaS) or common II-VI semiconductors (ZnS, ZnSe) without compromising device performance or material stability. Despite sharing the rocksalt ground-state structure with its heavier congeners, MgS exhibits a markedly larger bandgap (4.0–5.1 eV versus ~2–4 eV for CaS/SrS/BaS) and, critically, an indirect fundamental bandgap in its stable rocksalt phase, in contrast to the direct gaps of CaS and SrS monolayers [1][2]. Furthermore, MgS undergoes B1→B2 phase transition at pressures approximately 3–5× higher than CaS (~158–255 GPa vs. ~39–50 GPa), indicating substantially different mechanical stability envelopes under extreme conditions [3]. In heterostructure applications, substituting MgS with ZnS or ZnSe alters lattice matching, band offsets, and carrier confinement—parameters that directly govern device quantum efficiency and operational lifetime. The following quantitative evidence delineates precisely where these differences translate into measurable, selection-relevant performance deltas.

Magnesium Sulfide Evidence-Based Differentiation: Quantified Performance Advantages Versus Closest Analogs and Alternatives


Wurtzite MgS Direct Bandgap (5.1 eV) Enables Solar-Blind UV Detection with 245 nm Peak Response

MBE-grown wurtzite MgS photodiodes exhibit a direct bandgap of approximately 5.1 eV, with photoresponse peaking at 245 nm and a quantum efficiency of 9.9% [1]. This bandgap exceeds that of alternative wide-gap materials such as AlGaN (~3.4–6.2 eV, typically requiring high Al content for solar-blind operation) and ZnMgS alloys, while maintaining a simpler binary composition that eliminates alloy disorder effects.

Solar-blind UV photodetection Wide-bandgap semiconductor Molecular beam epitaxy

MgS Barriers Provide 2.5× Higher Carrier Activation Energy in CdSe Quantum Dot Heterostructures Versus ZnSSe Barriers

In self-assembled CdSe quantum dot (QD) heterostructures, MgS barriers demonstrate an activation energy of 70 meV for carrier thermal escape, which is a factor of 2.5 higher than that measured for ZnS₀.₀₆Se₀.₉₄ barriers [1]. This enhanced confinement translates to a QD ensemble photoluminescence shift between 240 meV and 280 meV relative to reference samples lacking MgS barriers [1].

Quantum dot confinement Barrier material Single-photon emission

Rocksalt MgS Bandgap (4.04 eV) Exceeds Ternary MgCdS and MgZnS Alloys by 0.95–1.22 eV

First-principles calculations of rocksalt-phase MgS yield a bandgap of 4.043 eV, which is 0.95 eV larger than Mg₀.₈₇₅Cd₀.₁₂₅S (3.09 eV) and 1.22 eV larger than Mg₀.₈₇₅Zn₀.₁₂₅S (2.82 eV) [1]. This binary composition maintains the widest bandgap in the Mg-based sulfide series, with alloying shifting the absorption edge from the deep-UV toward the visible region.

Bandgap engineering II-VI semiconductors UV optoelectronics

MgS B1→B2 Phase Transition Occurs at ~158–255 GPa, Approximately 3–5× Higher Pressure Than CaS (~39 GPa)

The B1 (rocksalt) to B2 (CsCl) structural phase transition in MgS is predicted to occur between 158 GPa and 255.5 GPa depending on computational methodology, with the B1 phase remaining stable up to approximately 200 GPa [1][2]. In contrast, CaS undergoes the same B1→B2 transition at approximately 39 GPa—a factor of 4–6.5× lower pressure [1].

High-pressure phase stability Structural phase transition Geophysics

MgS:Ce,Sm Exhibits OSL Dosimetric Glow Peak at 449 K, Suitable for Radiation Monitoring

MgS doped with Ce and Sm (MgS:Ce,Sm) has been investigated for optically stimulated luminescence (OSL) dosimetry applications, exhibiting two dominant thermoluminescence glow peaks at approximately 346 K and 449 K, with the latter peak identified as suitable for radiation dosimetry due to its stability and optical stimulability under 1317 nm irradiation from an InGaAsP diode laser [1]. While direct head-to-head OSL sensitivity data against alternative alkaline earth sulfide phosphors (e.g., CaS:Ce,Sm, SrS:Ce,Sm) are not available in the retrieved literature, the 449 K glow peak position differs from reported CaS:Ce (~353 K) and SrS:Ce (~363 K) peaks, suggesting different trap-depth energetics that may favor specific readout protocols.

Optically stimulated luminescence Radiation dosimetry Phosphor materials

Magnesium Sulfide Application Scenarios: Where Evidence Supports Prioritization Over Analogs and Alternatives


Solar-Blind Deep-UV Photodetector Fabrication (λ < 280 nm)

Wurtzite MgS thin films grown via MBE are directly applicable as the active layer in solar-blind UV photodetectors operating at 245 nm. With a direct bandgap of 5.1 eV and visible-light rejection exceeding three orders of magnitude at 320 nm and five orders at longer wavelengths, MgS-based detectors provide unambiguous solar-blind operation without requiring complex alloy composition tuning [1]. This scenario is supported by the evidence in Section 3, Item 1.

Room-Temperature Single-Photon Emitter and Quantum Dot LED Barrier Layers

MgS serves as a superior wide-gap barrier material in CdSe/ZnSSe/MgS quantum dot heterostructures, where its 70 meV carrier activation energy—2.5× higher than ZnSSe barriers—suppresses thermal carrier escape, enabling room-temperature single-photon emission and quantum light source operation [2]. This application is supported by the evidence in Section 3, Item 2.

Deep-UV Transparent Window and Buffer Layer in II-VI Heterostructures

Binary rocksalt MgS with a bandgap of 4.04 eV provides the widest intrinsic transparency window among Mg-based sulfide semiconductors, exceeding ternary MgCdS and MgZnS alloys by 0.95–1.22 eV [3]. This makes MgS the optimal choice for UV-transparent window layers, buffer layers, and cladding in deep-UV optoelectronic devices where alloy scattering and absorption edge red-shift must be minimized. This application is supported by the evidence in Section 3, Item 3.

High-Pressure Geophysical Reference Material and Pressure Calibration Standard

The exceptionally high B1→B2 phase transition pressure of MgS (~158–255 GPa, versus ~39 GPa for CaS) makes it a candidate reference material for high-pressure diamond anvil cell experiments and geophysical modeling of deep planetary interiors, where pressure-induced structural changes in more compliant sulfides would confound measurements [4][5]. This scenario is supported by the evidence in Section 3, Item 4.

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